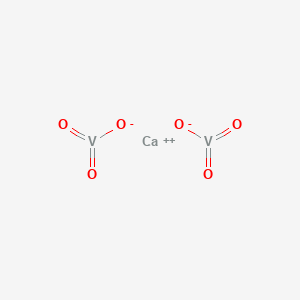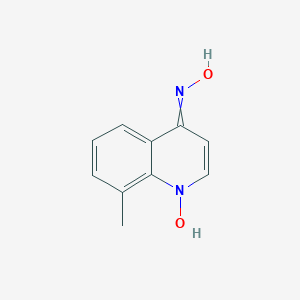
Acetylpheneturide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylpheneturide: is a small molecule drug primarily used as an anticonvulsant in the treatment of epilepsy. It is known for its ability to suppress epileptic attacks by acting on the central nervous system . The molecular formula of this compound is C₁₃H₁₆N₂O₃, and it has a molecular weight of 248.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylpheneturide can be synthesized through the reaction of pheneturide with acetic anhydride. The reaction typically involves heating pheneturide with acetic anhydride under reflux conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions involving acetylpheneturide are also possible but less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various acetyl derivatives .
Scientific Research Applications
Acetylpheneturide has several scientific research applications, particularly in the field of neuropharmacology. It is used to study the mechanisms of epilepsy and the effects of anticonvulsant drugs on the central nervous system . Additionally, this compound is employed in research related to the development of new anticonvulsant medications and the exploration of its potential therapeutic benefits in other neurological conditions .
Mechanism of Action
The mechanism of action of acetylpheneturide involves the modulation of neuronal excitability by stabilizing neuronal membranes and reducing excitability. It achieves this by affecting the activity of sodium channels in the brain. Specifically, this compound prolongs the inactivation phase of sodium channels, making it more difficult for neurons to fire repeatedly. This action helps to dampen the hyperexcitability characteristic of seizure disorders .
Comparison with Similar Compounds
Pheneturide: Another anticonvulsant drug with a similar structure and mechanism of action.
Phenacemide: A straight-chain analogue of hydantoins, used as an anticonvulsant.
Chlorphenacemide: Another anticonvulsant with a similar structure to phenacemide.
Uniqueness of Acetylpheneturide: this compound is unique in its specific acetylation, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to modulate sodium channels and stabilize neuronal membranes makes it a valuable compound in the treatment of epilepsy and other seizure disorders .
Properties
CAS No. |
13402-08-9 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(acetylcarbamoyl)-2-phenylbutanamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
GBPZSCQLDXUGNO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
melting_point |
100.5 °C |
Key on ui other cas no. |
13402-08-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)



![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
